molecular formula C18H20N2O6 B1219331 Dityrosine CAS No. 980-21-2

Dityrosine

Cat. No.: B1219331
CAS No.: 980-21-2
M. Wt: 360.4 g/mol
InChI Key: OQALFHMKVSJFRR-UHFFFAOYSA-N
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Scientific Research Applications

Dityrosine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action:

Dityrosine (Dityr) is a non-proteinogenic dimeric form of tyrosine. Unlike regular tyrosine, which serves as a proteinogenic amino acid, this compound is involved in crosslinking proteins. Various enzymes, such as CYP56A1 and myeloperoxidase, catalyze the oxidation of tyrosine residues within protein chains, leading to the formation of this compound crosslinks in different organisms .

Mode of Action:

This compound disrupts thyroid hormone signaling, particularly affecting triiodothyronine (T3)-dependent endocrine pathways. In studies involving mice treated with this compound, cell death occurred in the pancreas, kidneys, and liver, alongside enhanced plasma T3 levels. The structural similarity between this compound and T3 led to the hypothesis that this compound might interfere with T3-dependent signaling .

Here’s how this compound interacts with its targets:

Biochemical Pathways:

This compound crosslinking impacts various metabolic pathways. For instance, it affects taurine and hypotaurine metabolism, the citrate cycle, glyoxylate, dicarboxylate metabolism, and carbon metabolism. These changes occur in response to oxidative stress .

Result of Action:

Molecularly, this compound acts as an antagonist to T3, disrupting cytoprotective effects. Cellular consequences include downstream gene suppression and altered energy metabolism. Its presence serves as a biomarker for oxidative stress .

Action Environment:

Environmental factors, such as radical-forming agents, influence this compound formation. Additionally, the 2,2′-biphenol structural motif allows this compound to complex with borate. This interplay affects its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Dityrosine plays a significant role in biochemical reactions, particularly in the formation of crosslinks within and between protein molecules. This crosslinking can affect the structural integrity and function of proteins. Enzymes such as myeloperoxidase and cytochrome P450 enzymes catalyze the oxidation of tyrosine residues to form this compound crosslinks . These crosslinks are particularly prevalent in proteins with calcium-binding sites, such as calmodulin and troponin C, where the phenol groups of tyrosine residues coordinate with calcium ions . The presence of this compound can complicate fluorescence spectroscopic analysis due to its specific emission wavelengths, but it also allows for the simple detection of this compound in proteins .

Cellular Effects

This compound has various effects on cellular processes. It is known to inhibit cellular migration by crosslinking matrix fibronectin, making it resistant to proteolysis by multiple proteases . In the context of oxidative stress, this compound crosslinking can affect the structure, conformation, and function of proteins, thereby influencing cellular metabolism and signaling pathways . For example, in Escherichia coli, this compound crosslinking has been shown to play a critical role in regulating metabolic pathways in response to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds between tyrosine residues in proteins. This crosslinking is mediated by radical-radical reactions involving tyrosine radicals . The enzymatic this compound crosslinking reaction propagates through a resonance-stabilized free radical mechanism, forming crosslinks between tyrosine sidechains that are in structural proximity . This process can be induced by various radical-forming agents, including ultraviolet irradiation and oxidative stress conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its formation and degradation can be influenced by oxidative conditions. For instance, in studies involving Escherichia coli, this compound crosslinking was observed to increase under conditions of oxidative stress induced by hydrogen peroxide . Long-term exposure to this compound has been shown to impair glucose tolerance and disrupt energy metabolism in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a dose of 320 micrograms per kilogram per day for 10 weeks resulted in cell death in the liver, kidneys, and pancreas, accompanied by enhanced plasma thyroid hormone content . Higher doses of this compound can lead to toxic effects, including oxidative damage and disruption of endocrine signaling pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress. The this compound-linked proteins are mainly involved in taurine and hypotaurine metabolism, citrate cycle, glyoxylate, dicarboxylate metabolism, and carbon metabolism . These pathways suggest that this compound crosslinking plays a critical role in regulating metabolic flux and metabolite levels in response to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, this compound-mediated oligomerization of the zinc transporter SLC30A3 regulates its subcellular localization and metal transport capacity . This oligomerization is mediated by intermolecular covalent this compound bonds, which affect the transporter’s targeting to specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to form covalent bonds with tyrosine residues in proteins. This crosslinking can direct proteins to specific compartments or organelles within the cell. For instance, this compound-mediated oligomerization of the zinc transporter SLC30A3 enhances its targeting to synaptic-like microvesicles and increases resistance to zinc toxicity . This indicates that this compound-dependent membrane protein oligomerization can regulate the function and localization of diverse membrane proteins in normal and disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dityrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. A common method involves using peroxidase enzymes in the presence of hydrogen peroxide . The reaction conditions typically include a buffered solution to maintain the pH and temperature conducive to enzyme activity.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions followed by purification processes. Techniques such as affinity chromatography with immobilized phenylboronic acid and two-dimensional pH-dependent chromatography on BioGel P-2 are used to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Dityrosine primarily undergoes oxidation reactions. The formation of this compound itself is a result of the oxidation of tyrosine residues. It can also participate in radical-radical reactions, leading to the formation of higher-order structures such as tri-tyrosine .

Common Reagents and Conditions: The oxidation of tyrosine to form this compound typically involves hydrogen peroxide and peroxidase enzymes. Radical-forming agents can also induce the formation of this compound .

Major Products Formed: The major product of the oxidation of tyrosine is this compound. Under certain conditions, further oxidation can lead to the formation of tri-tyrosine and other complex structures .

Properties

IUPAC Name

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALFHMKVSJFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318376
Record name Dityrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

980-21-2
Record name Dityrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=980-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dityrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dityrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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